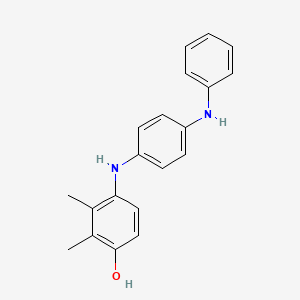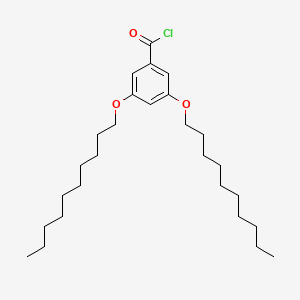
3,5-Bis(decyloxy)benzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis(decyloxy)benzoyl chloride is an organic compound with the molecular formula C27H45ClO3. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two decyloxy groups at the 3 and 5 positions. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,5-Bis(decyloxy)benzoyl chloride can be synthesized through the Schotten-Baumann reaction, which involves the acylation of alcohols and amines by acyl halides or anhydrides in the presence of an aqueous alkaline solution . The reaction typically involves the following steps:
- Dissolve the starting material, such as 3,5-bis(decyloxy)benzoic acid, in a suitable solvent.
- Add thionyl chloride (SOCl2) to the solution to convert the carboxylic acid group to an acyl chloride group.
- Heat the reaction mixture under reflux conditions to complete the conversion.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Bis(decyloxy)benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Friedel-Crafts Acylation: The compound can participate in Friedel-Crafts acylation reactions to introduce acyl groups into aromatic rings.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used to convert carboxylic acids to acyl chlorides.
Aqueous Alkaline Solution: Used in the Schotten-Baumann reaction for acylation.
Lewis Acids (e.g., AlCl3): Used as catalysts in Friedel-Crafts acylation reactions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis of the acyl chloride group.
Wissenschaftliche Forschungsanwendungen
3,5-Bis(decyloxy)benzoyl chloride has several applications in scientific research, including:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Employed in the synthesis of polymers and other materials with specific properties.
Pharmaceuticals: Used in the development of drug candidates and active pharmaceutical ingredients.
Biological Studies: Utilized in the study of biochemical pathways and molecular interactions.
Wirkmechanismus
The mechanism of action of 3,5-bis(decyloxy)benzoyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic and can react with nucleophiles such as amines and alcohols. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., chloride ion) to form the final product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoyl Chloride: The parent compound, which lacks the decyloxy substituents.
3,5-Bis(methoxy)benzoyl Chloride: A similar compound with methoxy groups instead of decyloxy groups.
3,5-Bis(ethoxy)benzoyl Chloride: A similar compound with ethoxy groups instead of decyloxy groups.
Uniqueness
3,5-Bis(decyloxy)benzoyl chloride is unique due to the presence of long decyloxy chains, which impart specific physical and chemical properties. These long alkyl chains can influence the solubility, reactivity, and overall behavior of the compound in various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
122060-82-6 |
|---|---|
Molekularformel |
C27H45ClO3 |
Molekulargewicht |
453.1 g/mol |
IUPAC-Name |
3,5-didecoxybenzoyl chloride |
InChI |
InChI=1S/C27H45ClO3/c1-3-5-7-9-11-13-15-17-19-30-25-21-24(27(28)29)22-26(23-25)31-20-18-16-14-12-10-8-6-4-2/h21-23H,3-20H2,1-2H3 |
InChI-Schlüssel |
FHSDEUDWVYWJHV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC1=CC(=CC(=C1)C(=O)Cl)OCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


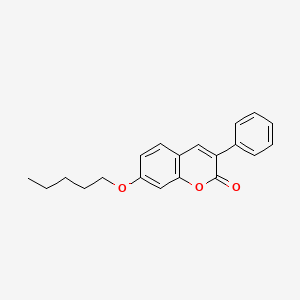


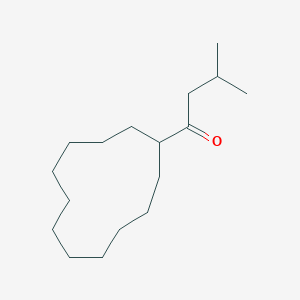
![2-[(But-2-yn-1-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14301962.png)
![3-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}undec-4-enoate](/img/structure/B14301971.png)
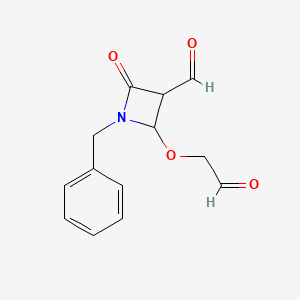
![N-{3-[Di(prop-2-en-1-yl)amino]-4-methylphenyl}acetamide](/img/structure/B14301981.png)


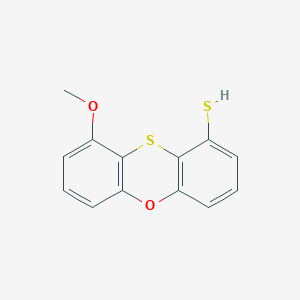
![(1,2-Phenylene)bis[difluoro(phenyl)silane]](/img/structure/B14301997.png)

